Bucarpolate
Overview
Description
Bucarpolate, known chemically as 2-(2-butoxyethoxy)ethyl 1,3-benzodioxole-5-carboxylate, is a compound with the molecular formula C16H22O6. It is primarily used as a synergist in pesticide formulations, enhancing the efficacy of active ingredients by inhibiting the metabolic systems that would otherwise degrade the pesticide molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bucarpolate is synthesized through the esterification of 2-(2-butoxyethoxy)ethanol with 1,3-benzodioxole-5-carboxylic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where the reactants are combined in the presence of an acid catalyst. The reaction mixture is heated to maintain reflux, and the product is subsequently purified through distillation and recrystallization to achieve the desired purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids.
Reduction: Reduction of this compound can yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed under basic conditions.
Major Products:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Substituted ethers and amines.
Scientific Research Applications
Bucarpolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: this compound is employed in biochemical assays to investigate enzyme inhibition and metabolic pathways.
Medicine: Research into its potential as a drug synergist to enhance the efficacy of therapeutic agents is ongoing.
Mechanism of Action
Bucarpolate exerts its effects by inhibiting specific metabolic enzymes in pests, such as polysubstrate monooxygenases. This inhibition prevents the detoxification of pesticides, thereby increasing their lethality. The compound targets the metabolic pathways responsible for breaking down pesticide molecules, effectively restoring the susceptibility of pests to the active ingredients .
Comparison with Similar Compounds
Piperonyl butoxide: Another synergist used in pesticide formulations.
Sulfotep: An organophosphate insecticide with synergistic properties.
MGK-264: A synergist that enhances the efficacy of pyrethroid insecticides.
Comparison: Bucarpolate is unique in its structural composition, featuring a benzodioxole moiety linked to a butoxyethoxy group. This structure provides distinct physicochemical properties, such as higher solubility and stability, compared to other synergists like piperonyl butoxide. Additionally, this compound’s specific enzyme inhibition profile makes it particularly effective against certain resistant pest populations .
Properties
IUPAC Name |
2-(2-butoxyethoxy)ethyl 1,3-benzodioxole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-2-3-6-18-7-8-19-9-10-20-16(17)13-4-5-14-15(11-13)22-12-21-14/h4-5,11H,2-3,6-10,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVTYOMVFLAPLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCOC(=O)C1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041686 | |
Record name | Bucarpolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136-63-0 | |
Record name | Bucarpolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bucarpolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUCARPOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7L0ZIA39L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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